9-Demethylmunduserone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H16O6 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
9-hydroxy-2,3-dimethoxy-6a,12a-dihydro-6H-chromeno[3,4-b]chromen-12-one |
InChI |
InChI=1S/C18H16O6/c1-21-14-6-11-12(7-15(14)22-2)23-8-16-17(11)18(20)10-4-3-9(19)5-13(10)24-16/h3-7,16-17,19H,8H2,1-2H3 |
InChI Key |
WXQDWUQQAGHKOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC(=C4)O)OC |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Isolation of 9 Demethylmunduserone
Plant Sources of 9-Demethylmunduserone
The distribution of this compound and related rotenoids is specific to certain plant genera. These compounds are often localized in specific plant tissues, such as roots, seeds, and leaves, where they are believed to function as part of the plant's defense mechanisms.
Occurrence in Amorpha fruticosa
Amorpha fruticosa L., commonly known as false indigo-bush, is a significant source of a wide array of isoflavonoids, with rotenoids being a principal group of its secondary metabolites. frontiersin.orgnih.govnih.gov Phytochemical investigations of this plant, particularly its roots and seeds, have led to the identification of more than fifty different rotenoid compounds. frontiersin.orgacs.org While A. fruticosa is a well-established producer of rotenoids like amorphigenin (B1666014), dalbinol, and rotenone (B1679576), its association with this compound is based on its known capacity to synthesize a diverse range of compounds within this class. nih.govrjpharmacognosy.ir The extensive variety of rotenoids found in this plant suggests a complex biosynthetic machinery capable of producing numerous structural analogs, including demethylated forms.
Identification in Tephrosia vogelii
Tephrosia vogelii Hook. f., also known as the fish-poison bean, is a prominent source of entomotoxic rotenoids and is widely utilized in various regions as a natural pesticide. nih.gov Detailed phytochemical analysis of methanolic extracts from the roots and leaves of T. vogelii has explicitly identified this compound as one of its constituents. researchgate.net The presence of this compound is part of a complex mixture of other rotenoids, including deguelin, tephrosin (B192491), and rotenone, which are often found in significant quantities in the leaves. nih.govnri.orgnih.gov The specific composition and concentration of these rotenoids can vary between different chemotypes of the plant. nih.govnri.org
Association with Derris elliptica and Related Rotenoid-Producing Species
Derris elliptica (Wall.) Benth. is another key species in the Leguminosae family, renowned for its high concentration of rotenone in its roots. researchgate.netwikipedia.org The genus Derris, along with the closely related Lonchocarpus and Tephrosia, are the primary commercial sources of rotenone. researchgate.net The phytochemical profile of D. elliptica is characterized by a rich diversity of rotenoids and other flavonoids. researchgate.nettandfonline.com While rotenone is the most famous constituent, other related compounds such as deguelin, tephrosin, and toxicarol are also present. jocpr.com The established biosynthetic pathways that produce this variety of rotenoids in Derris and related species support the association of these plants with the potential presence of this compound, as minor structural variations like demethylation are common in natural product biosynthesis.
Methodologies for Phytochemical Extraction and Isolation
The separation of this compound from its natural plant matrix involves a multi-step process that begins with extraction to liberate the compound from the plant tissues, followed by purification to isolate it from other co-extracted metabolites.
Solvent-Based Extraction Techniques
The initial step in isolating rotenoids involves extraction from dried and powdered plant material, typically the roots, leaves, or seeds. medmedchem.com The choice of solvent is critical and is based on the polarity of the target compounds. Rotenoids are generally of moderate polarity, making them soluble in a range of organic solvents.
Commonly employed solvents for the extraction of rotenoids from plant sources like Tephrosia and Amorpha species include:
Chloroform (B151607) scau.edu.cnoup.com
Acetone (B3395972) nih.govscau.edu.cn
Ethanol researchgate.netmedmedchem.com
Methanol oup.com
Ethyl acetate (B1210297) researchgate.netscau.edu.cn
The extraction process can be carried out using several methods, such as maceration, Soxhlet extraction, or vibrating extraction. medmedchem.comscau.edu.cn For instance, studies on T. vogelii have shown that chloroform used with vibrating extraction and acetone used in a Soxhlet apparatus are effective for obtaining rotenone-rich extracts. scau.edu.cn Following the initial extraction, a preliminary purification step, such as solvent partitioning (e.g., between chloroform and methanol), is often used to separate compounds into broader polarity-based fractions. oup.com
| Solvent | Plant Source Example | Extraction Method | Reference |
|---|---|---|---|
| Chloroform | Tephrosia vogelii | Vibrating Extraction | scau.edu.cn |
| Acetone | Amorpha fruticosa | Activity-guided fractionation | nih.gov |
| Ethanol | Tephrosia vogelii | Maceration | medmedchem.com |
| Methanol | Tephrosia virginiana | Solvent Partitioning | oup.com |
| Ethyl Acetate | Tephrosia vogelii | Sequential Extraction | researchgate.net |
Chromatographic Purification Strategies
Following crude extraction and preliminary fractionation, chromatographic techniques are indispensable for the purification and isolation of individual rotenoids like this compound. bioanalysis-zone.com These methods separate molecules based on their differential affinities for a stationary phase and a mobile phase.
A combination of the following chromatographic strategies is typically employed:
Open Column Chromatography: Crude extracts are often first subjected to open column chromatography using silica (B1680970) gel as the stationary phase. This allows for the separation of the extract into several less complex fractions based on polarity. oup.com
Thin-Layer Chromatography (TLC): TLC is a vital tool used for monitoring the progress of separation in column chromatography and for determining the purity of isolated compounds. oup.com Specific visualization reagents can be used to detect rotenoids on the TLC plate. oup.com Quantitative analysis can also be performed using techniques like TLC-densitometry. phcogj.com
High-Performance Liquid Chromatography (HPLC): HPLC is the definitive technique for the final purification and quantification of rotenoids. oup.com Both normal-phase and reversed-phase HPLC methods have been developed for the separation of complex rotenoid mixtures. oup.comnih.gov Reversed-phase HPLC, often using a C18 column with a mobile phase consisting of a solvent gradient (e.g., acetonitrile (B52724) and water), is particularly effective for resolving closely related rotenoid structures. oup.com
Elucidation of the Biosynthetic Pathways Leading to 9 Demethylmunduserone and Derived Rotenoids
Positional Significance of 9-Demethylmunduserone as a Central Biosynthetic Intermediate
Research has firmly established this compound as a key crossroads in the biosynthesis of a variety of rotenoids. rsc.orgrsc.org Its strategic position is underscored by its role as the parent compound for a subfamily of unprenylated rotenoids. rsc.org Experimental evidence from feeding studies with isotopically labeled (±)-[6-³H]-9-demethylmunduserone in Amorpha fruticosa seedlings has shown its efficient conversion into amorphigenin (B1666014), a more complex rotenoid. rsc.org This demonstrates that this compound lies on the direct biosynthetic route to other rotenoids and is not a metabolic side-product. Furthermore, the total synthesis of (±)-9-demethylmunduserone has been achieved, providing a valuable tool for further biosynthetic investigations. rsc.orgresearchgate.net Its ability to be dimethylallylated at the C-8 position to form (±)-rot-2′-enonic acid further highlights its role as a precursor to other rotenoid derivatives. rsc.orgresearchgate.net
Precursor Involvement and Early Biosynthetic Phases
The formation of this compound is intrinsically linked to the well-established flavonoid biosynthetic pathway, branching off at a critical juncture.
The Flavonoid Biosynthesis Pathway and its Branchpoints
The journey to flavonoids, and subsequently rotenoids, begins with the general phenylpropanoid pathway. mdpi.comresearchgate.net The amino acid phenylalanine, synthesized via the shikimate pathway, is converted to p-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). mdpi.com
Chalcone (B49325) synthase (CHS), a key enzyme, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govnih.gov This chalcone serves as a crucial intermediate and a branch point. mdpi.comresearchgate.net While it can lead to various classes of flavonoids, for rotenoid biosynthesis, it enters the chalcone-flavanone phase. researchgate.netrsc.org
Flavanones, such as naringenin, represent another significant branch point in flavonoid biosynthesis. mdpi.com They act as substrates for pathways leading to flavones, flavonols, anthocyanins, and, importantly, isoflavonoids. mdpi.comnih.govbiotech-asia.org
| Enzyme | Function in Flavonoid Biosynthesis |
| Phenylalanine ammonia-lyase (PAL) | Converts phenylalanine to trans-cinnamic acid. mdpi.com |
| Cinnamic acid 4-hydroxylase (C4H) | Hydroxylates trans-cinnamic acid to p-coumaric acid. mdpi.com |
| 4-coumarate:CoA ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA. mdpi.com |
| Chalcone synthase (CHS) | Catalyzes the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. nih.govnih.gov |
| Chalcone isomerase (CHI) | Catalyzes the stereospecific cyclization of chalcones to their corresponding flavanones. researchgate.net |
| Flavanone (B1672756) 3-hydroxylase (F3H) | Converts flavanones to dihydroflavonols, a key branch point. mdpi.comnih.gov |
| Isoflavone (B191592) synthase (IFS) | Catalyzes the aryl migration reaction to form the isoflavonoid (B1168493) skeleton. encyclopedia.pubnih.gov |
Conversion from Isoflavones to Rotenoids
The direct biosynthetic link between isoflavones and rotenoids has been unequivocally demonstrated. rsc.org Studies have shown that 7-hydroxy-2′,4′,5′-trimethoxyisoflavone is efficiently converted into the rotenoid amorphigenin. rsc.org This conversion highlights the role of isoflavones as the immediate precursors to the rotenoid core structure. The formation of the final rotenoid ring system is believed to involve the conjugate addition of a methoxyl radical. rsc.org A pivotal step in this conversion is the reaction of a 2'-hydroxyisoflavone with dimethylsulphoxonium methylide, which supplies the C-6 carbon of the rotenoid skeleton, mimicking the natural process. rsc.orgresearchgate.net
Chalcone-Flavanone Phase Intermediates and Transformations
The biosynthesis proceeds through the formation of chalcone intermediates. researchgate.netrsc.org Naringenin chalcone, formed by chalcone synthase, is a key player. nih.gov Research suggests that the chalcone, rather than the flavanone, may be the more immediate precursor for other flavonoid classes. researchgate.net The cyclization of the chalcone to a flavanone is an enzyme-mediated and stereospecific process. rsc.org In Petunia, for instance, chalcone isomerase is responsible for converting chalcones to flavanones. researchgate.net The equilibrium between chalcones and their isomeric flavanones is a common phenomenon in nature. semanticscholar.org
| Phase | Key Intermediate | Transformation |
| Chalcone-Flavanone | Naringenin Chalcone | Stereospecific cyclization to 4',7-dihydroxyflavanone. rsc.org |
Flavanone-Isoflavone Phase Reactions
The transformation from a flavanone to an isoflavone is a critical rearrangement reaction. The flavanone undergoes an aryl migration, where the B-ring shifts from position 2 to position 3 of the C-ring. rsc.orgencyclopedia.pubnih.gov This reaction is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme, to yield a 2-hydroxyisoflavanone (B8725905) intermediate. encyclopedia.pubnih.gov Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) leads to the formation of the corresponding isoflavone. encyclopedia.pubnih.gov For example, the flavanone liquiritigenin (B1674857) is converted to the isoflavone daidzein (B1669772) through these steps. encyclopedia.pub This rearrangement is a defining step in the biosynthesis of all isoflavonoids, including the rotenoids. nih.gov
| Phase | Key Reaction | Enzymes Involved | Product |
| Flavanone-Isoflavone | Aryl migration of the B-ring from C-2 to C-3. rsc.orgnih.gov | Isoflavone synthase (IFS), 2-hydroxyisoflavanone dehydratase (HID). encyclopedia.pubnih.gov | Isoflavone (e.g., Daidzein). encyclopedia.pub |
Hydroxylation and Methoxylation Stages in the Biosynthetic Cascade
The biosynthesis of this compound is a multi-step process involving a series of hydroxylation and methoxylation reactions that modify the isoflavone backbone. These enzymatic modifications are crucial for creating the specific chemical structure of rotenoids. The biosynthesis can be broadly categorized into four phases: the Chalcone Phase, the Flavanone/Isoflavone Phase, the Hydroxylation/Methoxylation Phase, and the Rotenoid Phase. rsc.orgresearchgate.net
Following the formation of the initial isoflavone core, a series of hydroxylation and methoxylation steps occur. rsc.orgresearchgate.net In the biosynthesis of amorphigenin in Amorpha fruticosa seedlings, it has been shown that hydroxylation, and likely methylation, first occurs at the C-3' position of 7-hydroxy-4'-methoxyisoflavone, rather than the C-2' position. rsc.org While S-adenosylmethionine serves as the methyl donor for methylation reactions, the hydroxylating enzymes are thought to be similar to the enzyme that facilitates the flavanone to isoflavone rearrangement. rsc.org The formation of the final rotenoid ring system is proposed to happen through the conjugate addition of a methoxyl radical. rsc.org
O-methyltransferases (OMTs) are key enzymes in this phase, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the isoflavonoid structure. frontiersin.org These enzymes exhibit specificity for different positions on the isoflavonoid rings, leading to a variety of methylated derivatives. frontiersin.org For instance, different OMTs can methylate the C3'-, 4'-, or 7-hydroxyl groups. frontiersin.orgresearchgate.net This diversity in methylation patterns contributes significantly to the vast array of isoflavonoid compounds found in nature. frontiersin.org
In the context of rotenoid biosynthesis, specific OMTs are responsible for the methoxy (B1213986) groups present on the D-ring of this compound. The precise sequence of these hydroxylation and methoxylation events is critical in guiding the biosynthetic pathway towards the formation of this key intermediate.
Post-9-Demethylmunduserone Biosynthetic Transformations and Divergent Pathways
This compound stands as a pivotal intermediate in the biosynthesis of a variety of complex rotenoids. neicon.ru From this central compound, the biosynthetic pathway diverges, leading to the formation of several structurally distinct molecules through a series of enzymatic transformations.
Conversion to Amorphigenin
The conversion of this compound to amorphigenin (8'-hydroxyrotenone) is a significant pathway observed in species like Amorpha fruticosa. rjpharmacognosy.irresearchgate.netresearchgate.net This transformation involves a series of oxidative modifications of the prenyl group. rjpharmacognosy.ir While the exact enzymatic steps are not fully elucidated, it is understood that this conversion is a key part of the broader rotenoid biosynthetic network. In seedlings of A. fruticosa, amorphigenin is a major rotenoid, with quantities significantly higher than that of rotenone (B1679576). rjpharmacognosy.irresearchgate.netresearchgate.net
Derivation to Rotenone
The biosynthesis of rotenone from this compound involves a series of enzymatic steps, including prenylation and subsequent cyclization and modification of the prenyl group to form the characteristic E-ring of rotenone. wits.ac.zaepharmacognosy.com While rotenone is a well-known insecticidal rotenoid, its formation from this compound is part of a complex network of reactions. In Amorpha fruticosa seedlings, for instance, rotenone is formed in very small quantities compared to other rotenoids like dalpanol (B1220046) and amorphigenin. rjpharmacognosy.irresearchgate.netresearchgate.net The conversion of rot-2'-enonic acid to rotenone is thought to be catalyzed by a cytochrome P450 enzyme. researchgate.net
Formation of Rot-2'-enonic Acid
Rot-2'-enonic acid is a key downstream metabolite of this compound. rsc.orgrsc.orgresearchgate.net It is formed through the dimethylallylation of this compound at the C-8 position. rsc.orgrsc.orgresearchgate.net This compound is considered a precursor to other rotenoids, including deguelin. rsc.orgumich.edu The formation of rot-2'-enonic acid represents a significant branch point in the post-9-demethylmunduserone pathway, leading to further structural diversification.
Elaboration to Dalpanol
Dalpanol is another important rotenoid derived from the biosynthetic pathway. Following the principles of the biosynthetic pathway, rot-2'-enonic acid can be epoxidized and subsequently converted into dalpanol. rsc.orgrsc.orgresearchgate.net Dalpanol is considered the immediate precursor to rotenone in nature. rsc.orgrsc.orgresearchgate.net The transformation of rot-2'-enonic acid to dalpanol highlights the intricate series of oxidative reactions that characterize the later stages of rotenoid biosynthesis.
Dimethylallylation Events at C-8
The dimethylallylation at the C-8 position of the rotenoid core is a critical modification that introduces the isoprene (B109036) unit necessary for the formation of the E-ring in many complex rotenoids. rsc.orgrsc.orgresearchgate.net This prenylation event is catalyzed by prenyltransferase enzymes, which utilize dimethylallyl diphosphate (B83284) (DMAPP) as the isoprenoid donor. acs.org The introduction of the dimethylallyl group at C-8 of this compound leads to the formation of rot-2'-enonic acid, a key intermediate that can be further modified to produce a range of rotenoids, including rotenone and amorphigenin. wits.ac.zarsc.orgrsc.orgresearchgate.net
Formation of 12a-hydroxy-9-demethylmunduserone-8-carboxylic acid
12a-hydroxy-9-demethylmunduserone-8-carboxylic acid is a derivative of this compound and is classified as a member of the rotenone family of compounds. nih.gov Its structure, as indicated by its name, features a hydroxyl group at the 12a position and a carboxylic acid group at the 8-position of the core this compound framework.
While the precise enzymatic steps leading to its formation are not extensively detailed in current literature, its existence has been noted in metabolomic studies. For instance, it was identified as a differential metabolite in studies involving the oomycete Phytophthora nicotianae. nih.gov The biosynthesis of this compound from this compound would logically involve two key enzymatic transformations: a hydroxylation reaction at the 12a-carbon and a carboxylation reaction at the C-8 position. Such modifications are common in the diversification of secondary metabolites in both plants and fungi, often catalyzed by oxidoreductases (like cytochrome P450s) and carboxylases, respectively. The compound this compound itself holds a crucial position in the biosynthesis of other rotenoids, acting as a direct precursor to amorphigenin. rsc.org
| Property | Value | Source |
| IUPAC Name | 9,12a-dihydroxy-2,3-dimethoxy-12-oxo-6,6a-dihydrochromeno[3,4-b]chromene-8-carboxylic acid | nih.gov |
| Molecular Formula | C₁₉H₁₆O₉ | nih.gov |
| Molar Mass | 388.3 g/mol | nih.gov |
| Classification | Rotenone | nih.gov |
Enzymatic Machinery and Genetic Underpinnings of Rotenoid Biosynthesis
The synthesis of rotenoids is a multi-step process derived from the broader isoflavonoid pathway. genome.jp It begins with the assembly of a polyketide-shikimate scaffold and involves a series of enzymatic modifications, including cyclizations, hydroxylations, and methylations, to produce the final complex structure. thieme-connect.com
Role of Cytochrome P450 Enzymes
Cytochrome P450 (CYP450) monooxygenases are a vast superfamily of heme-containing enzymes that are critical catalysts in the biosynthesis of a wide array of plant and fungal secondary metabolites, including rotenoids. wikipedia.orgrsc.org These enzymes play a pivotal role in the structural diversification and functionalization of metabolic scaffolds. frontiersin.orgnih.gov
In the context of rotenoid biosynthesis, CYP450s are essential for performing specific hydroxylation reactions on isoflavone precursors. researchgate.net For example, research on Medicago truncatula has identified members of the CYP81E subfamily that catalyze the regiospecific hydroxylation of isoflavones at the 2' and 3' positions of the B-ring. researchgate.net These modifications are crucial steps that precede the cyclization events forming the characteristic rotenoid ring system. The localization of these enzymes to the endoplasmic reticulum underscores their role in the intricate assembly line of isoflavonoid production. researchgate.net
Key CYP450 Functions in Isoflavonoid/Rotenoid Pathway:
| Enzyme Type | Function | Relevance to Rotenoid Synthesis |
| Isoflavone 2'-hydroxylase (I2'H) | Adds a hydroxyl group at the 2' position of the isoflavone B-ring. | This is a key step creating the necessary precursor for the formation of the rotenoid B/C ring system. rsc.org |
| Isoflavone 3'-hydroxylase (I3'H) | Adds a hydroxyl group at the 3' position of the isoflavone B-ring. | Contributes to the substitution pattern required for specific rotenoid structures. researchgate.net |
Polyketide Synthase-Mediated Cyclization Mechanisms
Polyketide synthases (PKSs) are large, multi-domain enzyme complexes responsible for the biosynthesis of polyketides, a diverse class of natural products. wikipedia.org The biosynthesis of rotenoids, like other isoflavonoids, originates from a polyketide intermediate. nih.gov PKSs operate in a manner analogous to fatty acid synthases, using acyl-CoA building blocks in a series of decarboxylative Claisen condensation reactions. nih.gov
In plants and fungi, Type III PKSs, such as chalcone synthase (CHS), are typically the starting point for the flavonoid and isoflavonoid pathways. mdpi.com CHS catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This chalcone is then isomerized by chalcone isomerase (CHI) to naringenin, a key flavanone intermediate that can be directed towards various flavonoid classes, including the isoflavonoids that serve as the backbone for rotenoids like this compound. nih.govmdpi.com The entire rotenoid structure is thus built upon this foundational skeleton provided by PKS activity. researchgate.net
Identification and Characterization of Biosynthetic Gene Clusters
In many organisms, the genes encoding the enzymes for a specific metabolic pathway are physically grouped together on the chromosome in what are known as Biosynthetic Gene Clusters (BGCs). nih.gov This co-localization facilitates the coordinated regulation and inheritance of the entire pathway. While this phenomenon is well-documented in microbes, it is increasingly being discovered in plants as well. nih.gov
A significant breakthrough in understanding rotenoid biosynthesis came from the study of the endophytic fungus Pseudofusicoccum stromaticum, which was found to produce rotenoids like tephrosin (B192491) and rotenolone. nih.govrsc.org Using Next-Generation Sequencing (NGS) and genome mining tools like antiSMASH, researchers identified 56 contigs that encode enzymes related to specialized metabolite biosynthesis. nih.govrsc.org A screening of these contigs led to the characterization of a putative chalcone isomerase-like (CHI-like) protein, an enzyme central to the isoflavonoid pathway from which rotenoids are derived. rsc.org This was the first report of a fungus producing rotenoids, and the identification of associated BGCs provides a genetic blueprint for heterologous expression and pathway engineering. nih.gov
Synthetic Methodologies and Chemical Transformations of 9 Demethylmunduserone
Total Synthesis Approaches for (±)-9-Demethylmunduserone
The total synthesis of racemic 9-demethylmunduserone has been achieved through several distinct pathways, highlighting different strategies for assembling the characteristic rotenoid core.
A notable synthesis of (±)-9-demethylmunduserone utilizes a thermal rearrangement of a phenyl 2-propynyl ether derivative as a key step. tandfonline.comoup.com This approach begins with the synthesis of 1-(4-benzyloxy-2-hydroxyphenyl)-4-(3',4'-dimethoxyphenoxy)-2-butyn-1-one. tandfonline.comoup.comresearchgate.net When this acetylenic ketone is heated in o-dichlorobenzene, it undergoes a complete rearrangement, yielding three primary products. tandfonline.com
The major product is an oily 4-aroyl-2H-chromene (4-(4-benzyloxy-2-hydroxybenzoyl)-6,7-dimethoxy-2H-chromene), alongside a minor crystalline 3-aroyl-2-methylbenzofuran and the desired (±)-9-benzyloxy-2,3-dimethoxy-6a,12a-dihydrorotoxen-12(6H)-one. tandfonline.comresearchgate.netresearchgate.net The chromene intermediate can be smoothly converted in quantitative yield to the target dihydrorotoxenone structure by treatment with sodium acetate (B1210297). tandfonline.comoup.com The final step to obtain (±)-9-demethylmunduserone is the debenzylation of the protected precursor using aluminum bromide, which proceeds in high yield (71%). tandfonline.comresearchgate.net
An alternative and efficient synthesis of rotenoids, including (±)-9-demethylmunduserone, employs 2'-hydroxyisoflavones as crucial starting materials. rsc.orgrsc.orgresearchgate.net This method is significant because it introduces the C-6 carbon as a single entity, mirroring the natural biosynthetic pathway, and directly achieves the correct oxidation level of the B/C ring system. rsc.orgrsc.orgresearchgate.net
The synthesis involves the reaction of a suitably substituted 2'-hydroxyisoflavone with dimethylsulfoxonium methylide. rsc.orgrsc.orgresearchgate.net This reaction forms a 2-vinylcoumaranone intermediate. rsc.orgrsc.org Subsequent thermal rearrangement of this vinylcoumaranone, typically by heating in a solvent like pyridine, affords the rotenoid skeleton. rsc.org This strategy was successfully applied to the total synthesis of (±)-9-demethylmunduserone (designated as compound 16 in the study). researchgate.netrsc.orgresearchgate.net The use of isoflavonoids as precursors is supported by biosynthetic studies, which suggest rotenoids are advanced isoflavonoids. nih.govscispace.com
The successful synthesis of rotenoids often relies on the efficient preparation of their flavonoid precursors. researchgate.netrsc.orgresearchgate.net In the context of the synthesis starting from 2'-hydroxyisoflavones, the Wanzlick synthesis is reported as the method used to obtain these necessary flavonoid intermediates. researchgate.netrsc.orgrsc.orgresearchgate.net The Wanzlick synthesis provides a reliable route to the isoflavone (B191592) structures that serve as the foundation for subsequent cyclization and rearrangement reactions to form the complex pentacyclic system of this compound. researchgate.netrsc.orgresearchgate.netresearchgate.net
Additionally, an alternative synthesis was used to confirm the structure of an intermediate. tandfonline.comresearchgate.net The structure of (±)-9-benzyloxy-2,3-dimethoxy-6a,12a-dihydrorotoxen-12(6H)-one was verified by synthesizing it via a different route starting from methyl tephrosate. tandfonline.comresearchgate.netresearchgate.net
**Table 1: Summary of Key Synthetic Approaches for (±)-9-Demethylmunduserone**
| Synthetic Approach | Key Starting Material | Key Intermediate(s) | Key Reaction(s) | Final Step | Citation(s) |
| :--- | :--- | :--- | :--- | :--- | :--- |
| **Thermal Rearrangement** | 1-(4-benzyloxy-2-hydroxyphenyl)-4-(3',4'-dimethoxyphenoxy)-2-butyn-1-one | 4-Aroyl-2H-chromene; (±)-9-Benzyloxy-dihydrorotoxenone | Thermal rearrangement; Base-catalyzed cyclization (NaOAc) | Debenzylation (AlBr₃) |[ tandfonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHs3IXoTQp7X0fvNV8w4ovXVT952k6pjuSkAMmlDcYgS0bBcltz61-d3bVVXEfwWUIKln9SRTLUvRB_W5lAW1JughuaAQ7X9w64090MSCIL-mCkMPwLecuIoKy4OgEpJXDcZLJdSv56Vnb4hg49Xq2h6oG1iCzyVF2nYbFasQ%3D%3D)],[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEm3jYZHtQfRQiDCRIhX9O8hwE_dBqyeanwfdEToK0IwB9T-Gjb2qcNt-2HvPBbtlEEXSYp7UUey6VKDIAqAiqRpicPeFUf2_gRZRgb2GvhjX1FpYHL-r8-SAlva_gnrFmo-_b4FARzwh8dTciEXXH33czJywKqW1Go8BmLfSRSGUNnQs94iAa9jWe27sqomY8oAtA4IN0BpLJPKsZxZHnf0kJTfZMzRI7d0Iw-I82jcvxcm0%3D)],[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9EdI-mKXBOlkOL-fD4VB7MmGL_t24UvjCTfZmCOiyV1HR_U8znx5cKBDiDV6z3Z19Si6esQMfhBJkXoL2ZiR2QMKLghgVzBrfWWKQ90iroAreuvHnM0dSeIc6n5At_qfFJetNBJdzxYs4VL6kfWnXzKKqodfGB_h7)] |
| **2'-Hydroxyisoflavone Route** | 2'-Hydroxy-7-benzyloxy-4',5'-dimethoxyisoflavone | 2-Vinylcoumaranone | Reaction with dimethylsulfoxonium methylide; Thermal rearrangement | Debenzylation (not detailed) |[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHysPkB23RxaDm_rmnmrsnXoEt30mXOPbfCTUjnPAKcVvtFUS5Zud0Z7sfNIOtM3WjpN6LuKMyrrA_YwG8CSLTp36yK82nv9Gcgg18l-aA_RQcIgzYnjQsus3lksR9BFYW4uuYEpl6zCraaLWOZL1dIItt7q1LkhtTdw%3D%3D)],[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIiCED_XG1enJlxb9ePwl_GkIvZkhXJISgEKlahVWaqZjIXaSZAd7eEGxc4CTkywd8VOg4QUochLA3iswwAXhMjpymPp47A5sIa7gVjMUSpD0fAq_k4pj6QrX7_sZ3B3d0WjpSvCGrPqp4IrNTzjNDdF64WU6ej0QsSGd7vOE%3D)],[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWz29yiKQV7Ypm-0sT5KCqPxpqK-CzMKJfmtXMPA_zENscdqg4Madzv9TO2iTgFaPA2V53sFReXeM-LyN393PRN40cdjiVaOSO8Z3Rca6aQc1jyoAUVbVN0PZ-RoRPBFiutPtpidsvwtxM7qpTdQDjRf14blOPM_r6Dvqql48ifbN-EdIf_pwhRb4Y3fVWn-bmjxuRPFua_IoDzU594SkY52TONejuDQr2KZe2XmUHhNdOgExiIduXxPLDpxbtnGKuD6bXRAQwK944HKp_haF2qb3_Tygmgm__RvNgZLGzIYPcpJkF3_FFcqV5hKJTfVOqQh6EJXTk)],[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGMw0GWHEPdcIk0bexFB1oTmasqGV-48kCjRqQWpU7cCIpqH6CUqaeH_K2IF5G4u9jexAO3DaEgNKcMY-HQAK5XemSBHEm_seYteRJEP-aHrFO6EevWQOlrXK4MFlUJZCEeEIei5d48LScEq5XehUPPtaunLBWWQwtEVOmdM7mtvIsTuJk8PrXRmI-mF0SlrO-NA-v_TDLiwXhEEsdOpETAag26XAOGouS4fUwxjfDD1w6I0B2cxmcwyU5qUjXuMnhWLJ3vgVEmmmS8k8DaSCsf9A%3D%3D)] |Chemical Derivatization and Synthesis of this compound Analogues
This compound serves as a valuable intermediate for the synthesis of other natural rotenoids. researchgate.netrsc.org Its chemical modification allows access to analogues, providing pathways to study structure-activity relationships. researchgate.net
Munduserone (B1202275) is the 9-methyl ether derivative of this compound. The preparation of (±)-munduserone from (±)-9-demethylmunduserone is a straightforward chemical transformation. tandfonline.com The synthesis is achieved through the methylation of the free hydroxyl group at the C-9 position. tandfonline.com (±)-9-Demethylmunduserone is smoothly methylated to (±)-munduserone using diazomethane. tandfonline.com The total synthesis of (±)-munduserone has also been reported through independent routes, such as those employing 2'-hydroxyisoflavone intermediates. rsc.orgrsc.org
**Table 2: Mentioned Chemical Compounds**
| Compound Name | Class / Role |
| :--- | :--- |
| this compound | Target Compound / Rotenoid |
| Munduserone | Rotenoid / Analogue |
| 1-(4-benzyloxy-2-hydroxyphenyl)-4-(3',4'-dimethoxyphenoxy)-2-butyn-1-one | Acetylenic Ketone / Precursor |
| 4-(4-benzyloxy-2-hydroxybenzoyl)-6,7-dimethoxy-2H-chromene | 4-Aroyl-2H-chromene / Intermediate |
| 3-(4-benzyloxy-2-hydroxybenzoyl)-5,6-dimethoxy-2-methylbenzofuran | Benzofuran / Byproduct |
| (±)-9-Benzyloxy-2,3-dimethoxy-6a,12a-dihydrorotoxen-12(6H)-one | Protected Rotenoid / Intermediate |
| Methyl tephrosate | Rotenoid-related / Starting Material |
| 2'-Hydroxyisoflavone | Isoflavone / Key Intermediate |
| Dimethylsulfoxonium methylide | Reagent |
| 2-Vinylcoumaranone | Intermediate |
| Diazomethane | Reagent (Methylating Agent) |
| Aluminum bromide | Reagent (Demethylating Agent) |
| Sodium acetate | Reagent (Base) |
| o-Dichlorobenzene | Solvent |Synthetic Routes to Rotenone (B1679576) Analogues and Simplified Derivatives
This compound serves as a crucial building block in the synthesis of various rotenone analogues. Its core structure provides a ready-made framework that can be elaborated upon to generate more complex molecules. Researchers have identified it as a key common intermediate for the synthesis of rotenoids like munduserone and rotenone itself. wits.ac.za
One of the foundational synthetic approaches to the rotenoid skeleton, which includes this compound, involves the reaction of a 2′-hydroxyisoflavone with dimethylsulphoxonium methylide. rsc.orgresearchgate.net This method is notable because it introduces the C-6 carbon, mirroring the natural biosynthetic pathway, and achieves the correct oxidation level of the B/C ring system without needing subsequent reduction-oxidation steps. rsc.org The total synthesis of (±)-9-demethylmunduserone has been reported utilizing a Wanzlick synthesis to prepare the necessary flavonoid precursors. rsc.orgresearchgate.net This positions this compound as a biosynthetically important intermediate that can be accessed synthetically and then used to build a variety of rotenoid structures. rsc.orgresearchgate.net
A different synthetic strategy involves the thermal rearrangement of a phenyl 2-propynyl ether derivative, specifically 1-(4-benzyloxy-2-hydroxyphenyl)-4-(3',4'-dimethoxyphenoxy)-2-butyn-l-one. researchgate.netresearchgate.net This rearrangement yields several products, including 9-benzyloxy-2,3-dimethoxy-6a,12a-dihydrorotoxen-12(6H)-one. Subsequent debenzylation of this intermediate with aluminum bromide affords (±)-9-demethylmunduserone in high yield. researchgate.net
| Starting Material | Key Reagent/Process | Product |
| 2′-Hydroxyisoflavone derivative | Dimethylsulphoxonium methylide | (±)-9-Demethylmunduserone rsc.orgresearchgate.net |
| 1-(4-benzyloxy-2-hydroxyphenyl)-4-(3',4'-dimethoxyphenoxy)-2-butyn-l-one | Thermal Rearrangement / AlBr₃ | (±)-9-Demethylmunduserone researchgate.netresearchgate.net |
Chemical Conversions to Rotenonic Acid
The conversion of this compound to rotenonic acid is a key transformation that introduces the characteristic side chain of many complex rotenoids. The process involves a C-alkylation reaction at the C-8 position.
Specifically, (±)-9-demethylmunduserone undergoes dimethylallylation (also known as prenylation) at the C-8 position to yield (±)-rot-2′-enonic acid, another name for rotenonic acid. rsc.orgresearchgate.netresearchgate.net This transformation is a critical step in building upon the basic rotenoid core to access more complex structures found in nature. rsc.org
| Starting Compound | Reaction Type | Product |
| (±)-9-Demethylmunduserone | Dimethylallylation / Prenylation | (±)-Rot-2′-enonic acid rsc.orgresearchgate.netrsc.org |
Synthetic Pathways to Dalpanol (B1220046)
Dalpanol, considered an immediate precursor to rotenone in the natural biosynthetic pathway, can be formally synthesized from this compound. rsc.orgresearchgate.net The synthesis is not direct but proceeds through the intermediate, rotenonic acid.
The synthetic sequence is as follows:
Formation of Rotenonic Acid : As described previously, (±)-9-demethylmunduserone is first converted to (±)-rot-2′-enonic acid via dimethylallylation. rsc.orgresearchgate.net
Conversion to Dalpanol : Following the biosynthetic pathway, (–)-rot-2′-enonic acid is then subjected to epoxidation. This is followed by a conversion step that yields (–)-dalpanol. rsc.orgresearchgate.net
This multi-step process, starting from a resolved form of rot-2'-enonic acid, constitutes a formal total synthesis of (–)-dalpanol, highlighting the utility of this compound as a foundational precursor. rsc.orgresearchgate.net
| Precursor | Key Process | Product |
| (–)-Rot-2′-enonic acid | Epoxidation & Conversion | (–)-Dalpanol rsc.orgresearchgate.net |
Stereochemical Control and Enantioselective Synthesis Efforts
While several syntheses of (±)-9-demethylmunduserone have been achieved, producing a racemic mixture, significant effort in the field of rotenoid synthesis has been directed towards controlling stereochemistry. rsc.orgresearchgate.netresearchgate.net The complex, multi-ring structure of rotenoids features several stereogenic centers, making enantioselective synthesis a considerable challenge. wits.ac.za
The first stereoselective total synthesis of rotenone provides insight into the methods required to control the stereochemistry of the entire class of compounds, including intermediates like this compound. wits.ac.zaresearchgate.net A critical challenge is the construction of the chiral dihydrobenzofuran skeleton. researchgate.net A key transformation in achieving this is a palladium-catalyzed cyclization. wits.ac.zaresearchgate.net
Specifically, a Trost Pd π-allyl mediated cyclization was employed. In this key step, a precursor molecule, (E)-4-(2,6-dihydroxyphenyl)-2-methyl-2-butenyl methyl carbonate, is treated with a catalytic amount of palladium in the presence of a chiral ligand, the (R,R')-Trost ligand. researchgate.net This reaction asymmetrically constructs the (R)-2-isopropenyl-2,3-dihydrobenzofuran-4-ol moiety, a crucial chiral building block for rotenone. wits.ac.zaresearchgate.net The principles of such catalytic asymmetric reactions are central to efforts to produce single enantiomers of complex natural products like this compound and its derivatives.
Structure Activity Relationship Sar Investigations of 9 Demethylmunduserone Analogues and Rotenoid Derivatives
Foundational Principles of Rotenoid Structure-Activity Relationships for Biological Efficacy
Rotenoids are a class of naturally occurring isoflavonoids characterized by a common pentacyclic ring system. nih.gov Their biological activities, which include insecticidal and anticancer effects, are primarily attributed to their ability to inhibit the mitochondrial electron transport chain, specifically at the NADH:ubiquinone oxidoreductase (Complex I). nih.govnih.gov This inhibition disrupts cellular respiration, leading to cell death.
Correlating Specific Rotenoid Structural Features (e.g., A, B, C, D, E Rings) with Activity Profiles
The biological activity of rotenoids is not solely dependent on the core structure but is significantly influenced by the functional groups attached to each of the five rings.
A-Ring: This ring typically features methoxy (B1213986) groups. For instance, the dimethoxy substitution pattern at positions 8 and 9 in rotenone (B1679576) is a common feature among potent rotenoids. nih.gov
B/C-Ring Junction: The stereochemistry at the junction between the B and C rings (positions 6a and 12a) is critical. A cis-fused configuration, which creates the characteristic bent shape of the molecule, is generally required for high activity. rsc.org The alternative trans-fused system alters the molecular conformation and can impact biological efficacy. nih.gov
D-Ring: The D-ring itself is a core part of the chromanone system. Modifications here are less common, but substitutions can influence activity. For example, the presence of a methyl group at the C10 position of the D ring has been suggested to be important in the pharmacophore of certain rotenoids. researchgate.net
E-Ring: The E-ring, which is attached to the D-ring, shows significant variability among natural and synthetic rotenoids and is a major determinant of activity. The presence of an aliphatic substitution on the E-ring is considered crucial for potent bioactivity. rsc.org For example, rotenone possesses an isopropenyl-dihydrofuran E-ring, while deguelin has a dimethyl-dihydropyran E-ring. nih.govrsc.org The opening of the E-ring has been shown to result in a loss of selective inhibitory activity on mitochondrial complex I. mdpi.com
Impact of Chemical Modifications on the Biological Activities of 9-Demethylmunduserone Derivatives
While extensive SAR studies focusing specifically on a broad series of this compound derivatives are not widely documented, research on libraries of related rotenoid analogues provides significant insight into how chemical modifications affect biological activity. A study investigating the anti-parasitic activity of 41 different rotenoids and related compounds against Trypanosoma cruzi highlights key structural requirements for cytotoxicity. rsc.org
The data reveals that even minor structural changes can lead to a complete loss of activity. For example, tephrosin (B192491), which features a hydroxyl group at position 12a and a modified E-ring, showed potent activity, whereas many other closely related rotenoids were inactive. rsc.org This underscores the high degree of structural specificity required for biological action. The lack of activity in compounds where the E-ring is absent or significantly altered further confirms the critical role of this part of the molecule. rsc.orgrsc.org
Below is a table with a selection of rotenoid analogues from a larger library, illustrating how structural variations impact activity against the parasite T. cruzi and cytotoxicity in rat L6 cells.
| Compound | Key Structural Features | IC₅₀ against T. cruzi (µM) rsc.org | IC₅₀ (Cytotoxicity) against L6 Cells (µM) rsc.org |
|---|---|---|---|
| Rotenone | Standard rotenoid structure; cis-fused B/C rings; Isopropenyl-dihydrofuran E-ring | 0.01 | 0.01 |
| Deguelin | cis-fused B/C rings; Dimethyl-dihydropyran E-ring | 0.02 | 0.01 |
| Tephrosin | 12a-hydroxy; Modified E-ring | 0.04 | 0.03 |
| 12a-hydroxy-dolineone | 12a-hydroxy; Furan E-ring | >10 | >30 |
| Erosone | 12a-hydroxy; Furan E-ring | >10 | >30 |
| 12-deoxo-12a-acetoxy-12a-β-hydroxyelliptone | Modified C/D ring system | >10 | >30 |
| Norisojamaicin | Open C-ring (isoflavone precursor) | >10 | >30 |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency.
Comparative SAR Studies of this compound and Related Rotenoids
Comparative studies between different rotenoids reveal critical insights into their SAR. Rotenone and deguelin are among the most potent naturally occurring rotenoids, and their high activity is often used as a benchmark. rsc.org
Rotenone vs. Deguelin: The primary structural difference between rotenone and deguelin lies in the E-ring. Both compounds are highly active as inhibitors of NADH:ubiquinone oxidoreductase, indicating that both the isopropenyl-dihydrofuran ring of rotenone and the dimethyl-dihydropyran ring of deguelin are favorable for this activity. rsc.org
Tephrosin: Tephrosin, which is 12a-hydroxydeguelin, often shows comparable, though sometimes slightly reduced, activity compared to deguelin and rotenone. rsc.org This suggests that hydroxylation at the 12a position is generally well-tolerated and can maintain potent biological effects.
This compound: this compound is structurally similar to munduserone (B1202275), differing by the presence of a hydroxyl group at position 9 instead of a methoxy group. While specific comparative data is limited, SAR trends in related flavonoids suggest that the presence and position of hydroxyl and methoxy groups on the A-ring can significantly influence metabolic stability and binding interactions, thereby altering the biological activity profile.
Computational and in silico Approaches in Rotenoid SAR Analysis
Computational chemistry has become an invaluable tool for predicting the properties of rotenoids and understanding their SAR without the need for extensive synthesis and testing.
ADME/T Prediction: In silico tools and servers, such as admetSAR (absorption, distribution, metabolism, excretion, and toxicity), are used to predict the pharmacokinetic and toxicological profiles of rotenoid derivatives. rsc.orgrsc.org These computational models analyze molecular structures to estimate properties like blood-brain barrier penetration, human intestinal absorption, and potential for carcinogenicity, helping to identify promising candidates early in the drug discovery process.
Molecular Docking: This computational technique simulates the interaction between a ligand (e.g., a rotenoid) and a target protein. Molecular docking studies have been used to investigate the binding of rotenoids to their target sites, such as specific subunits of mitochondrial complex I or other proteins like pulmonary surfactant proteins. nih.govmdpi.com These simulations can help elucidate the specific amino acid residues involved in binding and explain why certain structural features, like the bent B/C ring conformation, are essential for activity. rsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For rotenoids, QSAR studies can identify key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that correlate with their insecticidal or cytotoxic potency. These models can then be used to predict the activity of novel, unsynthesized rotenoid analogues, thereby guiding the design of more effective compounds.
Advanced Methodologies for the Study of 9 Demethylmunduserone and Its Biosynthetic Network
Spectroscopic Characterization Techniques (e.g., NMR, MS, IR) in Structural Elucidation
The definitive identification and structural elucidation of 9-demethylmunduserone, like other complex natural products, relies on a combination of spectroscopic methods. taylorandfrancis.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information to build a comprehensive picture of the molecular structure. intertek.comscribd.com
Mass Spectrometry (MS): MS is fundamental for determining the molecular weight and elemental composition of a compound. uci.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its molecular formula. For rotenoids, electrospray ionization (ESI) is a common technique. In full-scan mass spectra, rotenoids typically show a protonated molecular ion [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. nih.gov For instance, the related compounds rotenone (B1679576) and deguelin, with the formula C₂₃H₂₂O₆, exhibit an exact mass of 394.1416 Da and are observed with an [M+H]⁺ peak at m/z 395.1489. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecule, providing structural insights. The fragmentation patterns of rotenoids are often characteristic; for example, rotenone's V-shaped conformation can lead to cleavage at the 6 and 12 positions, yielding specific fragment ions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, as it provides information on the connectivity of atoms. nih.gov Both ¹H and ¹³C NMR are employed. intertek.com In ¹H NMR, the chemical shifts, integration, and splitting patterns of the proton signals reveal the electronic environment, number, and neighboring protons for each hydrogen atom in the molecule. lehigh.edu For rotenoids, a key diagnostic feature in the ¹H NMR spectrum is the chemical shift of the H-6' proton, which can be significantly affected by the presence of an intramolecular hydrogen bond between H-6' and the carbonyl group at C-4. nih.gov A full suite of 2D NMR experiments, such as COSY, HMQC, and HMBC, is used to establish the complete bonding framework of the molecule. uci.edu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. youtube.com The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. lehigh.edu In the context of this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as hydroxyl (-OH) groups, carbonyl (C=O) groups (typically from the ketone in the C ring), aromatic rings, and ether linkages, each of which has a characteristic absorption frequency. scribd.comyoutube.com
| Technique | Information Provided | Typical Application for Rotenoids |
|---|---|---|
| Mass Spectrometry (MS) | Molecular weight, molecular formula, fragmentation patterns | Determination of elemental composition (HRMS), identification of adducts ([M+H]⁺, [M+Na]⁺), structural clues from MS/MS fragmentation. nih.govresearchgate.net |
| ¹H NMR Spectroscopy | Number and type of protons, proton connectivity | Reveals the complete proton framework, diagnostic shifts (e.g., H-6') indicate specific conformational features. nih.gov |
| ¹³C NMR Spectroscopy | Number and type of carbon atoms | Identifies all unique carbons in the molecule, including quaternary carbons. |
| 2D NMR (COSY, HMBC, etc.) | Atom-to-atom correlations (H-H, C-H) | Establishes the complete molecular scaffold by linking spin systems. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Confirmation of hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups. lehigh.edu |
Isotopic Labeling and Tracer Studies in Biosynthetic Pathway Delineation (e.g., [¹⁴C] and [³H] Precursors)
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules into complex natural products like this compound. researchgate.net By introducing molecules containing heavy isotopes (e.g., ¹³C, ¹⁸O) or radioisotopes (e.g., ¹⁴C, ³H) into a biological system, researchers can follow the incorporation of these labels into the final product, thereby elucidating the biosynthetic pathway. nih.govresearchgate.net
The biosynthesis of rotenoids is understood to originate from isoflavonoid (B1168493) precursors. nih.gov Tracer studies have been instrumental in confirming this relationship. For example, the chemical synthesis of (±)-[11-³H]-7-demethylmunduserone from the isoflavone (B191592) 7,2'-dihydroxy-4',5'-dimethoxyisoflavone provides strong evidence for this biogenetic link. nih.gov
In a typical tracer study:
A hypothesized precursor is synthesized with an isotopic label at a specific position. Common labels include Carbon-14 (¹⁴C) and Tritium (³H) due to the sensitivity of radioactivity detection. researchgate.net
The labeled precursor is administered to the organism (e.g., a rotenoid-producing plant).
After a period of metabolism, the target natural product (e.g., this compound) is isolated.
The location and amount of the isotopic label in the purified product are determined. This often involves chemical degradation of the molecule into smaller, identifiable fragments to pinpoint the exact position of the label. nih.gov
For instance, feeding experiments using L-[Me-¹⁴C]methionine have been used to establish the origin of methyl and methoxyl groups in other natural products, a technique directly applicable to studying the methoxy (B1213986) groups on the A and D rings of rotenoids. nih.gov By identifying which atoms from the precursor are incorporated into the final structure, each step of the biosynthetic sequence can be inferred. nih.gov
Mass Spectrometry Imaging (MSI) for Spatiotemporal Localization of Rotenoids
Mass Spectrometry Imaging (MSI) is a sophisticated technique that allows for the visualization of the spatial distribution of molecules, including natural products and their metabolites, directly within biological tissues. frontiersin.orgfrontiersin.org This method provides invaluable insights into where compounds like this compound are synthesized, transported, and stored within an organism, without the need for chemical labeling.
Recent studies have successfully applied MSI to map the spatiotemporal distribution of rotenone and its biosynthetic intermediates in the roots of Derris elliptica. researchgate.net In these experiments, thin sections of the plant tissue are mounted on a target plate and coated with a matrix (such as gold nanoparticles, AuNPs) that facilitates the desorption and ionization of molecules when struck by a laser. The mass spectrometer then analyzes the molecules at each discrete point (pixel) across the tissue section, generating a molecular map that can be overlaid onto an optical image of the tissue. researchgate.net
Key findings from MSI studies on rotenoids include:
Tissue-Specific Accumulation: MSI has revealed that rotenone accumulation is highly localized. In D. elliptica roots, rotenone was found to be concentrated in the epidermis, cortex, and xylem during the first two years of growth, later accumulating in the phloem in the third year. researchgate.net
Localization of Intermediates: The technique is sensitive enough to map not only the final product but also biosynthetic precursors. This allows researchers to visualize the entire metabolic pathway across different tissue types, providing clues about the cellular location of specific biosynthetic enzymes. researchgate.net
Optimization of MSI: The choice of matrix is critical for successful MSI analysis of small molecules like rotenoids. Gold nanoparticles (AuNPs) have been shown to be a superior matrix to conventional organic acids like DHB or CHCA, as they provide higher detection sensitivity and reduce spectral interference in the low mass region. researchgate.net
| Finding | Significance in Rotenoid Research | Reference |
|---|---|---|
| Tissue-specific localization | Identifies the precise tissues (e.g., phloem, xylem) where rotenoids are stored, linking distribution to potential physiological or defensive roles. | researchgate.net |
| Spatiotemporal mapping | Reveals how the distribution and concentration of rotenoids change with the age and development of the organism. | researchgate.net |
| Precursor visualization | Helps to pinpoint the sites of active biosynthesis by showing the location of intermediate compounds in the metabolic pathway. | researchgate.net |
Transcriptomic and Metabolomic Profiling in Rotenoid-Producing Organisms
The integration of transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites) provides a powerful, systems-level view of the biological processes underlying rotenoid production. frontiersin.org This 'omics' approach allows for the simultaneous analysis of gene expression and metabolite accumulation, enabling the identification of key genes, enzymes, and regulatory networks involved in the biosynthetic pathway. nih.govmdpi.com
Studies on rotenoid-producing plants like Mirabilis himalaica have utilized this integrated approach to great effect. nih.gov By comparing tissues with different levels of rotenoid accumulation (e.g., roots, stems, and leaves), researchers can identify differentially expressed genes (DEGs) and differentially accumulated metabolites that correlate with rotenoid biosynthesis. nih.govmdpi.com
The general workflow involves:
Sample Collection: Tissues from the organism are harvested.
High-Throughput Analysis: RNA is extracted for transcriptome sequencing (RNA-Seq), and metabolites are extracted for analysis by high-resolution mass spectrometry or NMR.
Data Analysis: The vast datasets are processed to identify DEGs and differential metabolites. These are then mapped to metabolic databases (like the Kyoto Encyclopedia of Genes and Genomes, KEGG) to reconstruct biosynthetic pathways. nih.govnih.gov
Correlation and Discovery: By correlating the expression of specific genes with the abundance of specific metabolites, candidate genes encoding the enzymes for each biosynthetic step can be identified.
Key discoveries from transcriptomic and metabolomic studies in M. himalaica include the identification of 61 genes encoding key enzymes and 14 intermediate metabolites involved in the rotenoid biosynthetic pathway. nih.gov Furthermore, these analyses have shown that chalcone (B49325) synthase (CHS) is a critical gene for rotenoid biosynthesis and that its expression can be induced by external stimuli like UV-B radiation, which in turn enhances rotenoid production. mdpi.com This approach not only elucidates the core pathway but also sheds light on its regulation in response to environmental factors. mdpi.com
Conformational Analysis and Molecular Modeling
Conformational analysis investigates the three-dimensional shapes and structures that a molecule can adopt through rotation around its single bonds. libretexts.org For a complex, polycyclic molecule like this compound, its specific conformation is critical to its biological activity and chemical properties. Molecular modeling and computational chemistry are essential tools for exploring these conformational possibilities. nih.gov
Cis-fused rotenoids , such as rotenone itself, adopt a bent, "roof-tile"-like shape.
Trans-fused isomers are geometrically more planar. nih.gov
Molecular modeling, often based on data from X-ray crystallography of related compounds, is used to predict the most stable, low-energy conformations. nih.gov These computational methods can calculate interatomic distances, bond angles, and dihedral angles. For example, modeling has been used to study a potential intramolecular C-H···O=C hydrogen bond between the H-6' proton and the C-4 carbonyl oxygen in certain rotenoids. The presence of this bond is supported by the observation of significantly different chemical shifts for the H-6' proton in the ¹H NMR spectra of compounds where this interaction is possible versus those where it is not. nih.gov
By combining experimental data from techniques like NMR with theoretical calculations (e.g., Density Functional Theory, DFT), a highly accurate model of the molecule's structure and dynamic behavior in solution can be developed. nih.govscispace.com This understanding of the molecule's preferred three-dimensional structure is fundamental for interpreting its spectroscopic properties and understanding its interaction with biological targets.
Future Research Avenues and Broader Academic Significance of 9 Demethylmunduserone Studies
Unraveling Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms
While the general pathway to rotenoids is emerging, the specific enzymes and regulatory networks controlling the synthesis of 9-demethylmunduserone remain largely uncharacterized. Future research will likely focus on the identification and functional characterization of the enzymes responsible for the intricate cyclization and modification steps leading to the rotenoid core. Transcriptome analysis of plants known to produce rotenoids, such as Derris species, has pointed to key gene families like P450 monooxygenases and methyltransferases that are likely involved. techscience.com However, the precise enzymes that catalyze the formation of the characteristic five-ring structure of rotenoids from isoflavone (B191592) precursors are yet to be isolated and functionally verified. researchgate.net
Understanding the regulatory mechanisms that govern the expression of these biosynthetic genes is another critical research frontier. nih.gov This includes investigating the role of transcription factors, post-transcriptional modifications, and epigenetic controls in response to developmental cues and environmental stresses. bioone.org Elucidating these regulatory networks could provide a foundation for metabolic engineering approaches aimed at enhancing the production of specific rotenoids in plants or microbial hosts. researchgate.net
Chemoenzymatic Synthesis and Biocatalytic Transformations of this compound
The complex stereochemistry of rotenoids presents a significant challenge for purely chemical synthesis. wits.ac.za Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a promising strategy for the efficient and stereocontrolled synthesis of this compound and its derivatives. nih.govmdpi.com Future research could focus on developing novel chemoenzymatic routes that utilize either isolated enzymes or whole-cell biocatalysts to perform key stereoselective steps in the synthesis. rsc.orgbeilstein-journals.org
Furthermore, this compound serves as an excellent starting scaffold for biocatalytic transformations. By employing a range of enzymes, such as hydroxylases, glycosyltransferases, and prenyltransferases, it is possible to generate a diverse library of novel rotenoid analogues. This approach allows for the targeted modification of the this compound core to explore structure-activity relationships and potentially discover compounds with enhanced or novel biological activities.
Rational Design and Synthesis of Novel Rotenoid-Based Scaffolds
The rotenoid skeleton, with its rigid, fused-ring system, represents a "privileged scaffold" in medicinal chemistry. researchgate.net This means it has the potential to bind to multiple biological targets. Starting from this compound, medicinal chemists can apply rational design principles to create novel scaffolds with tailored properties. rsc.orgrsc.orgfrontiersin.org This involves computational modeling to predict interactions with specific protein targets, followed by targeted chemical synthesis to create new molecules. researchgate.net
The synthesis of simplified analogues of rotenone (B1679576) has been explored to understand structure-activity relationships. researchgate.net By systematically modifying the A, B, C, D, and E rings of the rotenoid structure, researchers can probe the features essential for biological activity. researchgate.net This knowledge can then be used to design new compounds that retain the desired therapeutic effects while potentially reducing off-target effects or improving pharmacokinetic properties.
Ecological Roles and Inter-species Interactions of this compound in Plant Systems
The production of rotenoids like this compound in plants is not accidental; these compounds play crucial roles in the plant's interactions with its environment. speciesconnect.comkhanacademy.orgyoutube.com They are known to function as defense compounds against herbivores and pathogens. amazonaws.com Future research should aim to elucidate the specific ecological roles of this compound and its downstream products. This includes investigating its effectiveness against a broader range of plant pests and diseases.
Furthermore, the study of this compound can shed light on the complex web of inter-species interactions within an ecosystem. ecoevorxiv.orgkyoto-u.ac.jp For example, understanding how the production of this compound is induced by herbivore attack or microbial infection can provide insights into the co-evolutionary arms race between plants and their enemies. Allelopathic effects, where one plant releases chemicals to inhibit the growth of another, are another potential ecological function of rotenoids that warrants further investigation.
Advancements in Analytical Techniques for Trace Analysis and Metabolite Profiling
To fully understand the biosynthesis, regulation, and ecological roles of this compound, sensitive and specific analytical methods are essential. americanpharmaceuticalreview.comjicrcr.comsolubilityofthings.comacs.org While HPLC-based methods have been developed for the analysis of rotenoids, there is a continuing need for advancements in analytical techniques. fisheries.orgepa.gov High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) and gas chromatography (GC-MS) are powerful tools for the identification and quantification of this compound and its metabolites, even at trace levels. researchgate.netoup.comijpsjournal.com
Metabolite profiling, or metabolomics, offers a holistic view of the biochemical status of a plant. nih.gov By applying advanced analytical techniques, researchers can create detailed profiles of the metabolites present in rotenoid-producing plants under different conditions. This can help to identify previously unknown intermediates and byproducts in the biosynthetic pathway and to understand how the metabolic network as a whole responds to genetic or environmental perturbations.
Q & A
What are the common synthetic routes for 9-Demethylmunduserone, and how do they compare in terms of efficiency?
Level: Basic
Answer:
The synthesis of this compound typically involves flavonoid precursors and thermal rearrangement strategies. For example, Wanzlick synthesis is employed to construct the rotenoid backbone using intermediates like isoderritol or derritol derivatives . Another method reported by Omokawa et al. ( ) utilizes a benzyl-protected intermediate subjected to aluminum bromide-mediated debenzylation, achieving high yields (~90%) . Key efficiency metrics include reaction time (e.g., overnight stirring for aluminum bromide-mediated steps ), solvent systems (benzene/methylene chloride ), and purification methods (hexane-ethyl acetate chromatography ). Comparative studies suggest thermal rearrangement pathways offer better stereochemical control but require stringent temperature regulation .
Which analytical techniques are critical for characterizing this compound and validating its purity?
Level: Basic
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly for distinguishing dihydrochromene and benzofuran moieties . High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment (>95% purity threshold), especially when isolating intermediates like 9-benzyloxy-dihydrorotoxenone . Mass spectrometry (MS) and X-ray crystallography are supplementary for resolving ambiguities in complex stereoisomers . Researchers should cross-validate results using multiple techniques to address spectral overlaps, as noted in thermal rearrangement byproducts .
How can researchers optimize the yield and stereoselectivity of this compound synthesis?
Level: Advanced
Answer:
Optimization strategies include:
- Catalyst Selection : Aluminum bromide outperforms other Lewis acids in debenzylation steps, minimizing side products .
- Solvent Polarity : Polar aprotic solvents (e.g., methylene chloride) enhance reaction homogeneity in benzylation/deprotection steps .
- Temperature Control : Thermal rearrangements at 80–100°C improve regioselectivity but require inert atmospheres to prevent oxidation .
- Protecting Groups : Benzyl groups are preferred for hydroxy protection due to their stability under acidic conditions . For stereoselectivity, chiral auxiliaries or asymmetric catalysis (not yet reported for this compound) could be explored.
How should conflicting data on reaction pathways (e.g., thermal rearrangement vs. direct cyclization) be resolved?
Level: Advanced
Answer:
Contradictions in reaction mechanisms can be addressed via:
- Isotopic Labeling : Track carbon migration in thermal rearrangements using ¹³C-labeled precursors .
- Kinetic Studies : Compare activation energies of competing pathways (e.g., chromene vs. benzofuran formation ).
- Computational Modeling : Density Functional Theory (DFT) simulations can predict favorable transition states and byproduct distributions .
- Side-Product Analysis : Isolate and characterize minor products (e.g., 2-methylbenzofuran derivatives ) to refine mechanistic hypotheses.
What methodologies are suitable for investigating the biological activity of this compound?
Level: Advanced
Answer:
- In Vitro Assays : Use enzyme inhibition studies (e.g., mitochondrial Complex I) with IC50 determinations, ensuring proper controls (e.g., rotenone as a reference ).
- Structure-Activity Relationship (SAR) : Modify the C-8 dimethylallyl group to assess its role in bioactivity, as seen in rot-2′-enonic acid derivatives .
- Toxicity Profiling : Employ cell viability assays (MTT/WST-1) on mammalian cell lines, adhering to ethical guidelines for reproducibility .
How can researchers design robust studies to explore this compound’s physicochemical properties?
Level: Basic
Answer:
- Solubility Studies : Use shake-flask methods with HPLC quantification across pH gradients .
- Stability Testing : Monitor degradation under UV light, humidity, and temperature variations (ICH Q1A guidelines ).
- Crystallography : Co-crystallize with stabilizing agents (e.g., polyethylene glycol) to resolve polymorphism issues .
What are the best practices for presenting synthetic and analytical data in manuscripts?
Level: Basic
Answer:
- Tables : Include yields, Rf values, melting points, and spectral data (e.g., NMR shifts) for all intermediates .
- Figures : Use reaction schemes with numbered intermediates (IUPAC naming) and highlight stereochemistry .
- Reproducibility : Document catalyst batches, solvent suppliers, and equipment calibration details .
How can interdisciplinary approaches (e.g., computational chemistry + synthetic biology) enhance this compound research?
Level: Advanced
Answer:
- Hybrid Workflows : Combine molecular docking (to predict target binding) with synthetic biology for heterologous biosynthesis .
- Machine Learning : Train models on existing rotenoid datasets to predict optimal reaction conditions or bioactivity .
- Collaborative Frameworks : Use standardized protocols (e.g., BRENDA for enzyme data ) to ensure cross-disciplinary reproducibility .
What ethical and methodological considerations apply to in vivo studies of this compound?
Level: Advanced
Answer:
- Ethical Approval : Obtain institutional animal care committee approval (IACUC) for toxicity testing .
- Dosing Regimens : Follow OECD guidelines for acute/chronic exposure studies, including vehicle controls .
- Data Transparency : Report negative results (e.g., lack of activity in certain models) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
